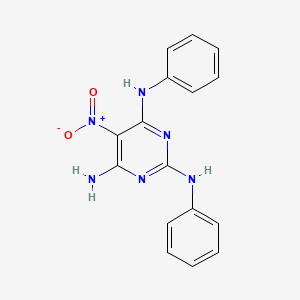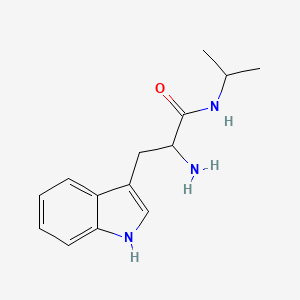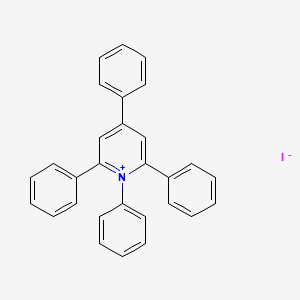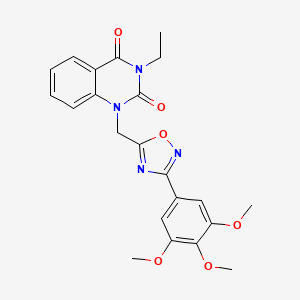![molecular formula C21H21N3O3S B2725823 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865180-56-9](/img/structure/B2725823.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .Molecular Structure Analysis
The molecular structure of ACTBTA consists of a benzothiazole ring attached to an acetamide group and an allyl group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.Physical And Chemical Properties Analysis
ACTBTA has a molecular weight of 377.46. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the search results.科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties of Zonisamide
Zonisamide is a benzisoxazole derivative utilized for its antiepileptic properties. It blocks the propagation/spread of seizure discharges and suppresses the epileptogenic focus. This compound has demonstrated efficacy in treating partial seizures and various generalised seizure types. The pharmacokinetic studies of zonisamide highlight the complexity of its dosage and therapeutic monitoring, indicating the importance of understanding the chemical properties and biological interactions of similar compounds (D. Peters & E. Sorkin, 1993).
Sulfonamide Derivatives and Their Applications
Sulfonamide derivatives, a class including many clinically used drugs like diuretics and antiepileptics, showcase the versatility of compounds with similar chemical motifs. The review by Carta, Scozzafava, and Supuran (2012) on sulfonamides underscores the ongoing need for novel compounds in this class for diverse therapeutic applications, including as selective antiglaucoma drugs and antitumor agents. This points to the potential utility of related compounds in addressing a wide range of health conditions (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Phenothiazine Derivatives and Biological Activities
Phenothiazines, with their potent antibacterial, anticancer, antiviral, and anti-inflammatory properties, demonstrate the pharmacological potential of chemical structures related to the compound of interest. The structural modifications of phenothiazines have led to compounds with significant biological activities, indicating that careful chemical modifications can yield derivatives with desirable therapeutic effects (K. Pluta, Beata Morak-Młodawska, & M. Jeleń, 2011).
Advanced Oxidation Processes for Environmental Applications
Research on the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental applications of chemical compounds. This review by Qutob et al. (2022) highlights the potential of chemical compounds in treating pollutants, indicating the broader significance of understanding the chemical and physical properties of compounds like "(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide" for environmental protection and remediation (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to inhibit protein tyrosine phosphatase 1b (ptp1b) , which plays a pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
Related compounds have been shown to inhibit ptp1b
Biochemical Pathways
Given the potential inhibition of ptp1b , it could be inferred that insulin and leptin signaling pathways might be affected. These pathways play crucial roles in glucose homeostasis and energy balance.
Result of Action
Related compounds have shown good ptp1b inhibitory activity , which could potentially lead to enhanced insulin and leptin signaling.
特性
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-12-24-18-10-9-16(22-15(2)25)14-19(18)28-21(24)23-20(26)11-13-27-17-7-5-4-6-8-17/h3-10,14H,1,11-13H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHQWCYVCJXBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)


![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)
![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)
![Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate](/img/structure/B2725760.png)
